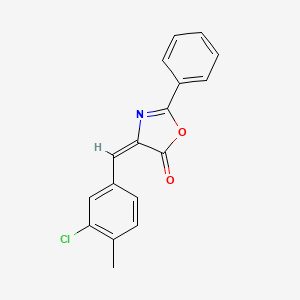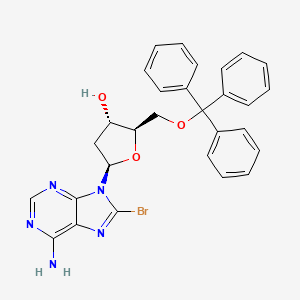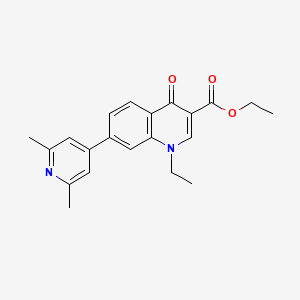![molecular formula C8H10N4S B12894081 4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-84-1](/img/structure/B12894081.png)
4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a propylthio group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit diverse biological activities.
1,2,3-Triazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1,2,3-Triazolo[1,5-a]pyrazines: Another class of triazole-fused heterocycles with potential therapeutic applications.
Uniqueness
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the propylthio group. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
36258-84-1 |
|---|---|
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
4-propylsulfanyl-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H10N4S/c1-2-5-13-8-7-6(3-4-9-8)10-12-11-7/h3-4H,2,5H2,1H3,(H,10,11,12) |
Clave InChI |
JTJCKXNWSOHJCR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=CC2=NNN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

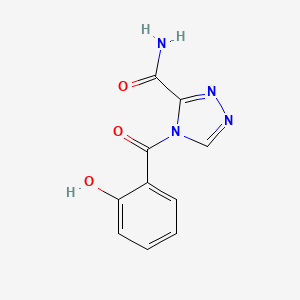
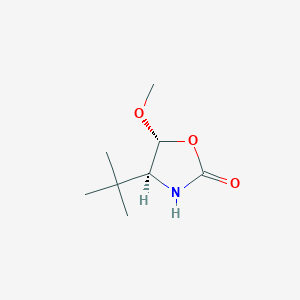
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

